Sitagliptin Impurity B

Descripción general

Descripción

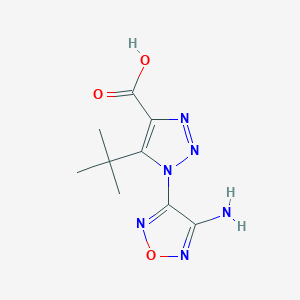

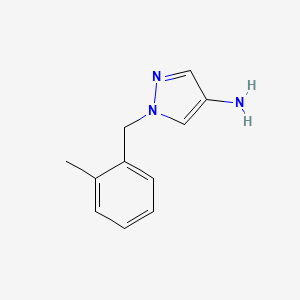

Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus .

Molecular Structure Analysis

This compound has the empirical formula C16H19F5N5O5P . Its molecular weight is 487.32 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require sophisticated analytical techniques for their analysis . These techniques include spectroscopic methods, derivative techniques, and chromatographic methods .Aplicaciones Científicas De Investigación

Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms Sitagliptin Phosphate Monohydrate

The research on Sitagliptin phosphate monohydrate, a key component related to Sitagliptin and its impurities, demonstrates its classification as a BCS Class 1 drug. The study suggests that for solid immediate-release oral drug products containing Sitagliptin phosphate monohydrate, a BCS-based biowaiver could be implemented. This approach, which can replace a pharmacokinetic study in human volunteers, is predicated on certain conditions including the formulation being composed of excipients common in solid IR oral drug products and meeting all in vitro dissolution specifications as per WHO, FDA, EMA, or ICH guidelines Naseem A. Charoo et al., 2021.

Sitagliptin A Review of Its Use in Patients with Type 2 Diabetes Mellitus

This comprehensive review highlights Sitagliptin's role as an antihyperglycemic drug, emphasizing its efficacy in improving glycemic control in type 2 diabetes patients. Sitagliptin, as a highly selective inhibitor of the dipeptidyl peptidase-4 enzyme, has been shown to be effective as monotherapy and in combination with other treatments. Its clinical trials focused on glycosylated hemoglobin reduction, among other endpoints. Importantly, the review mentions the drug's general tolerability, low risk of hypoglycemia, and neutral effect on body weight, discussing the ongoing surveillance regarding its safety profile G. Plosker, 2014.

Sitagliptin and Metformin in Fixed Dose Combination The Emerging Evidence of its Therapeutic Impact in Type 2 Diabetes

This article reviews clinical studies on the combination therapy of Metformin and Sitagliptin, highlighting the synergistic effect of addressing both insulin resistance and secretion defects in type 2 diabetes. It reports that the combination improves glycaemic parameters more effectively than either agent alone and is well tolerated. This combination therapy offers a compelling case for a therapeutic approach that leverages the benefits of Sitagliptin alongside Metformin, reflecting on the complementary mechanisms of action B. Gallwitz, 2011.

Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors A thorough review comparing the clinical pharmacokinetics of DPP-4 inhibitors, including Sitagliptin, provides insights into how these medications manage type 2 diabetes mellitus. It covers aspects such as absorption, distribution, metabolism, and elimination, highlighting the pharmacokinetic differences that might influence the selection of these drugs based on patient-specific variables and co-morbidities. This comparison underscores the unique attributes of Sitagliptin among its class, potentially guiding more tailored therapeutic decisions L. Golightly et al., 2012.

Mecanismo De Acción

Target of Action

Sitagliptin Impurity B, also known as Defluoro Sitagliptin , is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is a protein that inactivates incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis .

Mode of Action

This compound, as an impurity of Sitagliptin, is likely to share a similar mode of action. Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .

Biochemical Pathways

This compound, as an impurity of Sitagliptin, is likely to affect the same biochemical pathways. By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to increased levels of active incretins . These incretins stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and reduce food intake . Additionally, Sitagliptin has been found to inhibit Protein Kinase C-γ, which is involved in the long-term potentiation pathway .

Pharmacokinetics

Sitagliptin, the parent compound, has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes and has an elimination half-life of 8 to 14 hours . Approximately 80% of Sitagliptin is excreted in the urine .

Result of Action

Sitagliptin, the parent compound, leads to improved glycemic control in patients with type 2 diabetes mellitus . It results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .

Action Environment

It is known that the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . This suggests that the environment, including the concentration of the impurity and the presence of other compounds, could influence the action, efficacy, and stability of this compound.

Direcciones Futuras

The FDA is working to avoid a shortage of Sitagliptin following the detection of the nitrosamine impurity . They will not object to the temporary distribution of Sitagliptin containing NTTP above the acceptable intake limit of 37 ng per day, and up to 246.7 ng per day . This suggests that future directions may involve further investigations into the presence of nitrosamine impurities in Sitagliptin and its impurities, including Sitagliptin Impurity B.

Propiedades

IUPAC Name |

3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZEIJGJLNXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723221 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898543-70-9 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)

![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)

![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)

![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)